
4-(Chloromethyl)-5-(4-methoxyphenyl)isoxazole
Overview
Description
“4-(Chloromethyl)-5-(4-methoxyphenyl)isoxazole” is likely a compound belonging to the class of isoxazoles, which are organic compounds containing an isoxazole moiety . Isoxazoles are heterocyclic compounds with a five-membered ring that contains three carbon atoms, one oxygen atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “4-(Chloromethyl)-5-(4-methoxyphenyl)isoxazole” would likely consist of an isoxazole ring attached to a chloromethyl group and a methoxyphenyl group . The exact structure would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .Chemical Reactions Analysis
Isoxazoles can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present . The specific reactions that “4-(Chloromethyl)-5-(4-methoxyphenyl)isoxazole” can undergo would need to be determined experimentally .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Chloromethyl)-5-(4-methoxyphenyl)isoxazole”, such as its melting point, boiling point, and solubility, would need to be determined experimentally . These properties can be influenced by factors such as the compound’s molecular structure and the presence of functional groups .Scientific Research Applications
Isoxazole Annulation Techniques
An asymmetric isoxazole annulation approach was developed using the (S)-O-methoxyphenylalaninol imine, leading to the production of isoxazolylaldehyde. This method provides a basis for the synthesis of structurally diverse isoxazoles, including those related to 4-(Chloromethyl)-5-(4-methoxyphenyl)isoxazole. The structural confirmation was achieved through single crystal X-ray diffractometry, highlighting the potential of this method for creating complex molecular architectures (Marron, Schlicksupp, & Natale, 1988).
Synthesis and Reactivity
A detailed synthesis procedure for 3-(4-Chlorophenyl)-5-(4-Methoxyphenyl)Isoxazole was outlined, showcasing the steps from reactants to the final product. This research demonstrates the versatility of isoxazole compounds in chemical synthesis and the potential for developing novel heterocyclic compounds with specific functional groups (Perkins et al., 2003).
Molecular Docking and Biological Evaluation
Isoxazole derivatives, including those related to the compound of interest, have been synthesized and evaluated for their antimicrobial and antitubercular activities. Molecular docking studies were conducted to understand the mode of action, providing insights into the potential therapeutic applications of isoxazole compounds (Shingare et al., 2018).
Novel Derivative Synthesis
Research focused on synthesizing functional isoxazole derivatives from chloromethyl-isoxazoles, including the reaction with phenols and the replacement of chlorine with various groups. This work underscores the chemical flexibility of isoxazoles and their utility in generating compounds with varied biological and chemical properties (Potkin et al., 2015).
Isoxazole-Based Comenic Acid Derivatives
A study on the synthesis of comenic acid derivatives containing isoxazole moieties revealed a synergistic effect in combination with a standard antitumor drug. This highlights the potential of isoxazole derivatives in enhancing the efficacy of existing chemotherapy agents (Kletskov et al., 2018).
Mechanism of Action
The mechanism of action of “4-(Chloromethyl)-5-(4-methoxyphenyl)isoxazole” would depend on its intended use. For example, some isoxazole derivatives have been studied for their biological activity, such as antimicrobial or anticancer properties . The exact mechanism of action would need to be determined through biological testing .
Safety and Hazards
Future Directions
The future directions for research on “4-(Chloromethyl)-5-(4-methoxyphenyl)isoxazole” would likely depend on its potential applications. For example, if it shows promising biological activity, it could be further studied for potential use in medical treatments . Additionally, its chemical properties could be explored for potential use in materials science or other fields .
properties
IUPAC Name |
4-(chloromethyl)-5-(4-methoxyphenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-14-10-4-2-8(3-5-10)11-9(6-12)7-13-15-11/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTRQZGTOKDGLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-5-(4-methoxyphenyl)isoxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



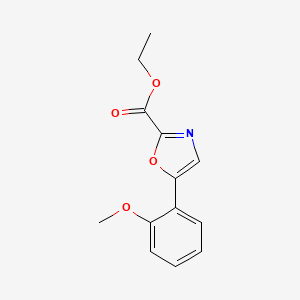
![Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate](/img/structure/B1488353.png)
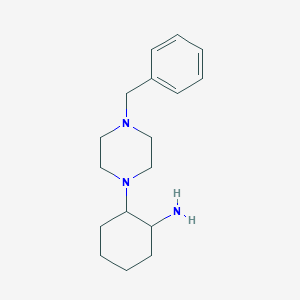

![6-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine](/img/structure/B1488357.png)
![[1-(Oxolane-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B1488358.png)
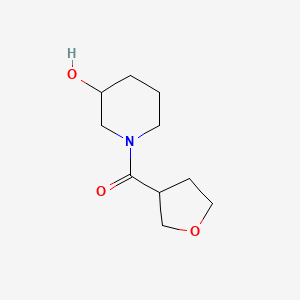

![6-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1488362.png)
![2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one](/img/structure/B1488363.png)
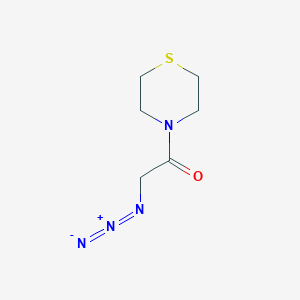
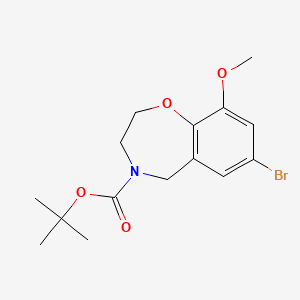
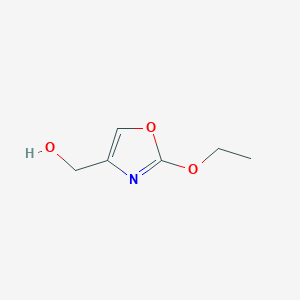
![2-[(6,6-dimethylmorpholin-2-yl)methoxy]-N,N-dimethylacetamide](/img/structure/B1488375.png)